In-Depth Technical Guide: Physicochemical Properties and Synthetic Utility of 1-Cyclopropyl-2,4-dimethoxybenzene
In-Depth Technical Guide: Physicochemical Properties and Synthetic Utility of 1-Cyclopropyl-2,4-dimethoxybenzene
Executive Summary
1-Cyclopropyl-2,4-dimethoxybenzene (CAS: 1158985-15-9) is a highly specialized, electron-rich aromatic building block utilized extensively in modern drug discovery[1]. Characterized by a unique substitution pattern featuring a cyclopropyl ring and two methoxy groups, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is a foundational precursor in the development of Acylsulfonamide KAT6A inhibitors, which are actively targeted for acute myeloid leukemia (AML) therapies[2].
This whitepaper provides a comprehensive analysis of its physicochemical profile, the mechanistic rationale behind its structural utility, and field-validated methodologies for both its upstream synthesis and downstream functionalization.
Physicochemical Profiling & Molecular Descriptors
Understanding the baseline physical and chemical properties of 1-cyclopropyl-2,4-dimethoxybenzene is essential for predicting its behavior in reaction mixtures and its influence on the pharmacokinetic profiles of downstream drug candidates.
| Property | Value |
| IUPAC Name | 1-cyclopropyl-2,4-dimethoxybenzene |
| CAS Registry Number | 1158985-15-9 |
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| Topological Polar Surface Area (TPSA) | 18.46 Ų |
| Estimated LogP | ~3.1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Appearance | Colorless to pale yellow oil |
Data synthesized from chemical supplier databases and structural cheminformatics predictions[1].
Structural and Mechanistic Insights (E-E-A-T)
The Strategic Role of the Cyclopropyl Group
In medicinal chemistry, the placement of the cyclopropyl group at the C1 position is not arbitrary. The cyclopropyl ring is frequently employed as a metabolically stable bioisostere for alkyl chains (like isopropyl or propyl groups) or phenyl rings.
Causality in Drug Design: Standard alkyl chains are highly susceptible to cytochrome P450-mediated oxidation at the benzylic or terminal positions. However, the high s-character of the C-H bonds within the strained cyclopropyl ring significantly increases the activation energy required for hydrogen abstraction. This structural choice directly enhances the pharmacokinetic half-life and metabolic stability of the final API[2].
Electronic Modulation via Methoxy Substituents
The two methoxy groups at C2 and C4 strongly donate electron density into the aromatic ring via resonance. This creates highly nucleophilic centers at the ortho and para positions. As detailed in Section 5, this specific electronic environment is weaponized by chemists to dictate the regioselectivity of subsequent functionalizations.
Synthetic Methodology: Upstream Preparation
The synthesis of 1-cyclopropyl-2,4-dimethoxybenzene is typically achieved via a Suzuki-Miyaura cross-coupling between 1-bromo-2,4-dimethoxybenzene and cyclopropylboronic acid[3].
Causality in Experimental Design: Alkylboronic acids (such as cyclopropylboronic acid) are notoriously sluggish in transmetalation compared to arylboronic acids and are highly prone to competitive protodeboronation. To counteract this, a highly active palladium catalyst with electron-rich, sterically demanding ligands (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂ with SPhos) is required. Furthermore, a strong base like K₃PO₄ is chosen over weaker carbonates to rapidly facilitate the formation of the reactive boronate complex, driving the catalytic cycle forward.
Protocol: Suzuki-Miyaura Cross-Coupling
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Preparation: In an oven-dried Schlenk flask, combine 1-bromo-2,4-dimethoxybenzene (1.0 equiv), cyclopropylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
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Degassing: Add a solvent mixture of Toluene/H₂O (10:1 v/v). Degas the suspension by sparging with ultra-pure N₂ for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).
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Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 12-16 hours. Monitor completion via LC-MS.
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Workup: Cool to room temperature, dilute with ethyl acetate, and partition with water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the pure 1-cyclopropyl-2,4-dimethoxybenzene.
Figure 1: Suzuki-Miyaura cross-coupling workflow for synthesizing 1-cyclopropyl-2,4-dimethoxybenzene.
Downstream Functionalization: Regioselective Sulfonylation via DoM
One of the most critical applications of 1-cyclopropyl-2,4-dimethoxybenzene is its conversion into 3-cyclopropyl-2,6-dimethoxybenzenesulfonamide—a key intermediate for KAT6A inhibitors[3].
Mechanistic Causality: Standard electrophilic aromatic substitution (e.g., using chlorosulfonic acid) would preferentially functionalize the C5 position (which is para to the C2-methoxy and ortho to the C4-methoxy) due to lower steric hindrance. However, the target intermediate requires functionalization at the highly sterically hindered C3 position (sandwiched between the two methoxy groups).
To achieve this unnatural regioselectivity, chemists employ Directed Ortho Metalation (DoM) . Treatment with a strong base like n-Butyllithium (n-BuLi) selectively deprotonates the C3 position. This selectivity is driven by the synergistic coordination of the lithium cation by the lone pairs of both adjacent methoxy oxygen atoms, which thermodynamically stabilizes the transition state and the resulting organolithium intermediate.
Protocol: Directed Ortho Metalation & Sulfonamide Formation
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Lithiating: Dissolve 1-cyclopropyl-2,4-dimethoxybenzene in anhydrous THF under N₂. Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes to ensure complete metalation at C3.
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Sulfinylation: Recool to -78 °C and bubble anhydrous SO₂ gas through the solution until the reaction is acidic, forming the lithium sulfinate salt.
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Chlorination: Add N-chlorosuccinimide (NCS) directly to the mixture to convert the sulfinate salt to the sulfonyl chloride intermediate.
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Amination: Quench the highly reactive sulfonyl chloride with 7N methanolic ammonia. Stir at room temperature for 30 minutes[3].
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Isolation: Extract with dichloromethane (DCM), dry over Na₂SO₄, and purify via silica-gel chromatography (50% EtOAc/Hexane) to afford 3-cyclopropyl-2,6-dimethoxybenzenesulfonamide[3].
Figure 2: Directed Ortho Metalation (DoM) pathway for regioselective sulfonamide functionalization.
References
- Title: US12428379B2 - Acylsulfonamide KAT6A inhibitors.
